molecular formula C10H14N2O3S B8352816 Sulfamic acid chroman-2-ylmethyl amine

Sulfamic acid chroman-2-ylmethyl amine

Cat. No. B8352816
M. Wt: 242.30 g/mol
InChI Key: MVTNKPIKGGLNDR-UHFFFAOYSA-N
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Patent
US08497298B2

Procedure details

The oily amine (1.63 g, 10 mmol) and sulfamide (1.92 g, 20 mmol) were combined in dioxane (50 mL) and brought to reflux for 2 h. The solution was cooled and evaporated in vacuo to yield an oil, which was purified via column chromatography (DCM:Methanol 10:1) to yield a white solid. The solid was recrystallized from ethyl acetate/hexane to yield chroman-2-ylmethylsulfamide as a white solid.
Name
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
1.92 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH:2]1[CH2:11][NH2:12].[S:13](N)([NH2:16])(=[O:15])=[O:14]>O1CCOCC1>[O:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH:2]1[CH2:11][NH:12][S:13]([NH2:16])(=[O:15])=[O:14]

Inputs

Step One
Name
Quantity
1.63 g
Type
reactant
Smiles
O1C(CCC2=CC=CC=C12)CN
Step Two
Name
Quantity
1.92 g
Type
reactant
Smiles
S(=O)(=O)(N)N
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield an oil, which
CUSTOM
Type
CUSTOM
Details
was purified via column chromatography (DCM:Methanol 10:1)
CUSTOM
Type
CUSTOM
Details
to yield a white solid
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from ethyl acetate/hexane

Outcomes

Product
Name
Type
product
Smiles
O1C(CCC2=CC=CC=C12)CNS(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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